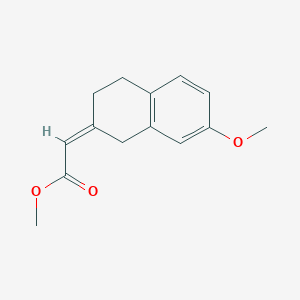
methyl (2Z)-2-(7-methoxy-3,4-dihydro-1H-naphthalen-2-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (2Z)-2-(7-methoxy-3,4-dihydro-1H-naphthalen-2-ylidene)acetate is a useful research compound. Its molecular formula is C14H16O3 and its molecular weight is 232.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl (2Z)-2-(7-methoxy-3,4-dihydro-1H-naphthalen-2-ylidene)acetate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial properties, DNA interaction, and neuroprotective effects. This article aims to provide an in-depth analysis of these activities based on diverse research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C19H24O2
- Molecular Weight : 284.4 g/mol
- InChIKey : REEJHYZUSGNZDV-GXDHUFHOSA-N
The compound features a methoxy group and a naphthalene ring structure, which are significant for its biological activity.
1. Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study conducted on similar compounds demonstrated their effectiveness against various bacterial strains and yeast cultures. The minimum inhibitory concentrations (MIC) were determined, showcasing the compound's potential as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be explored further for therapeutic applications in treating infections caused by resistant strains.
2. DNA Binding and Cleavage
The interaction of the compound with DNA has been investigated through molecular docking studies. The compound binds to calf thymus DNA (CT-DNA) through electrostatic interactions, which is crucial for its biological activity. Notably, it has been shown to cleave DNA without requiring external agents, indicating potential applications in gene therapy or as an anticancer agent.
3. Neuroprotective Effects
This compound has been studied for its neuroprotective properties. Compounds structurally related to it have been reported to exhibit protective effects against neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis. For instance, studies suggest that these compounds can inhibit neuronal cell death induced by oxidative stress.
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar naphthalene derivatives:
- Antimicrobial Studies : Research published in European Journal of Medicinal Chemistry focused on derivatives of naphthalene compounds and their potential as antimicrobial agents.
- DNA Interaction Studies : A study demonstrated that related compounds could effectively bind to DNA and induce cleavage, suggesting mechanisms for anticancer activity.
- Neuroprotection : Investigations into the neuroprotective properties of naphthalene derivatives reveal their potential to mitigate damage from oxidative stress, which is pivotal in neurodegenerative conditions.
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
methyl (2Z)-2-(7-methoxy-3,4-dihydro-1H-naphthalen-2-ylidene)acetate |
InChI |
InChI=1S/C14H16O3/c1-16-13-6-5-11-4-3-10(7-12(11)9-13)8-14(15)17-2/h5-6,8-9H,3-4,7H2,1-2H3/b10-8- |
InChI Key |
CTPMBNLKYAYWHZ-NTMALXAHSA-N |
Isomeric SMILES |
COC1=CC2=C(CC/C(=C/C(=O)OC)/C2)C=C1 |
Canonical SMILES |
COC1=CC2=C(CCC(=CC(=O)OC)C2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















